

Application Notes and Protocols for EAE Induction using [Gln144]-PLP (139-151)

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Compound of Interest

Compound Name: [Gln144]-PLP (139-151)

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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). The induction of EAE through immunization with myelin-derived peptides allows for the study of disease pathogenesis and the evaluation of potential therapeutic interventions. Proteolipid protein (PLP) is a major component of CNS myelin, and peptides derived from it, such as PLP (139-151), are potent inducers of EAE in susceptible mouse strains like the SJL/J mouse.

Modified variants of these peptides, known as altered peptide ligands (APLs), are crucial tools for investigating the intricacies of T cell activation, regulation, and the induction of immune tolerance. [Gln144]-PLP (139-151) is one such APL, where the original tryptophan (W) at position 144 is substituted with glutamine (Q). This modification can alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream immune response.^[1]

These application notes provide a comprehensive overview and detailed protocols for the use of [Gln144]-PLP (139-151) in the induction of EAE. While specific immunization schedules for this particular APL are not extensively documented in publicly available literature, the following protocols are based on well-established methods for the standard PLP (139-151) peptide and

its other variants. Researchers should consider these as a starting point and may need to optimize the protocol for their specific research objectives.

Data Presentation: Immunization Schedules for PLP (139-151)-Induced EAE

The following tables summarize typical immunization parameters for inducing EAE in SJL/J mice using various PLP (139-151) peptides. These values can serve as a reference for designing experiments with **[Gln144]-PLP (139-151)**.

Table 1: Peptide and Adjuvant Composition for EAE Induction in SJL/J Mice

Parameter	Recommended Range	Notes
Peptide	PLP (139-151) or its variants	[Gln144]-PLP (139-151) is an altered peptide ligand.
Peptide Dose	50 - 100 µg/mouse	The optimal dose for [Gln144]-PLP (139-151) may need to be determined empirically. [2] [3] [4]
Adjuvant	Complete Freund's Adjuvant (CFA)	A water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.
Mycobacterium tuberculosis H37Ra in CFA	1 - 4 mg/mL	A common concentration is 4 mg/mL. [2]
Emulsion Volume	0.1 - 0.2 mL/mouse	The total volume is typically split across multiple injection sites.

Table 2: Pertussis Toxin (PTX) Administration (Optional)

Parameter	Recommended Dose	Administration	Notes
PTX	100 - 200 ng/mouse	Intraperitoneal (i.p.) or Intravenous (i.v.)	PTX can increase the severity of the initial EAE wave but may reduce the incidence of relapses. [3] [5]
Timing	Day 0 and optionally Day 2 post-immunization	Administered on the same day as the peptide emulsion. [3]	The necessity of PTX for [Gln144]-PLP (139-151) induced EAE should be evaluated.

Experimental Protocols

Protocol 1: Preparation of [Gln144]-PLP (139-151)/CFA Emulsion

Materials:

- **[Gln144]-PLP (139-151)** peptide (lyophilized)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Two sterile Luer-lock syringes (glass or polypropylene)
- A sterile Luer-lock connector

Procedure:

- Reconstitute the lyophilized **[Gln144]-PLP (139-151)** peptide in sterile PBS to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

- In one syringe, draw up the desired volume of the peptide solution. For example, for 10 mice at 100 μ g/mouse, you would need 1 mg of peptide in 1 mL of PBS.
- In the second syringe, draw up an equal volume of CFA.
- Connect the two syringes using the Luer-lock connector.
- Create a stable water-in-oil emulsion by repeatedly and forcefully passing the mixture between the two syringes for at least 10 minutes.
- To test for a stable emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.
- Keep the emulsion on ice until ready for injection to maintain its stability.

Protocol 2: EAE Induction via Immunization

Materials:

- SJL/J mice (female, 8-12 weeks old are commonly used)
- Prepared **[Gln144]-PLP (139-151)**/CFA emulsion
- Insulin syringes with 27-30 gauge needles
- Pertussis Toxin (PTX) solution (if used)
- Sterile PBS (for PTX dilution)

Procedure:

- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Draw the **[Gln144]-PLP (139-151)**/CFA emulsion into the injection syringe.
- Administer a total of 0.1-0.2 mL of the emulsion subcutaneously (s.c.) per mouse. It is recommended to divide the injection volume over two to four sites on the flanks and/or the base of the tail.^{[2][5]}

- If using PTX: On the day of immunization (Day 0), administer 100-200 ng of PTX in sterile PBS via intraperitoneal (i.p.) injection. A second dose may be given on Day 2.^[3]
- Return the mice to their cages and monitor them closely for recovery from anesthesia.

Protocol 3: Clinical Scoring of EAE

Procedure:

- Beginning on day 7 post-immunization, observe the mice daily for clinical signs of EAE.
- Score each mouse according to the standardized EAE clinical scoring scale (0-5). To minimize bias, scoring should be performed by an individual blinded to the experimental groups.
- Record the daily clinical score and body weight for each mouse.

Table 3: EAE Clinical Scoring Scale

Score	Clinical Signs
0	No clinical signs
0.5	Distal limp tail
1.0	Complete limp tail
1.5	Limp tail and hind limb weakness (unsteady gait)
2.0	Partial hind limb paralysis (paresis)
2.5	Unilateral complete hind limb paralysis
3.0	Complete bilateral hind limb paralysis
3.5	Complete bilateral hind limb paralysis and partial forelimb paralysis
4.0	Complete paralysis (quadriplegia)
5.0	Moribund state or death

Note: This scoring system may need to be adapted based on the specific clinical presentation in your model.

Protocol 4: Histopathological Analysis

Materials:

- PBS, 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound
- Cryostat or microtome
- Staining reagents (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination)
- Microscope

Procedure:

- At the desired time point (e.g., peak of disease or end of the study), euthanize the mice according to approved IACUC protocols.
- Perfuse the animals transcardially with ice-cold PBS followed by 4% PFA.
- Carefully dissect the brain and spinal cord.
- Post-fix the tissues in 4% PFA overnight at 4°C.
- Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
- Embed the tissues in OCT compound and freeze.
- Cut 10-20 μ m thick sections using a cryostat.

- Mount the sections on slides and perform histological staining to assess inflammation and demyelination.
- Quantify the extent of cellular infiltration and demyelination using microscopy and image analysis software.

Protocol 5: Immune Cell Analysis from CNS

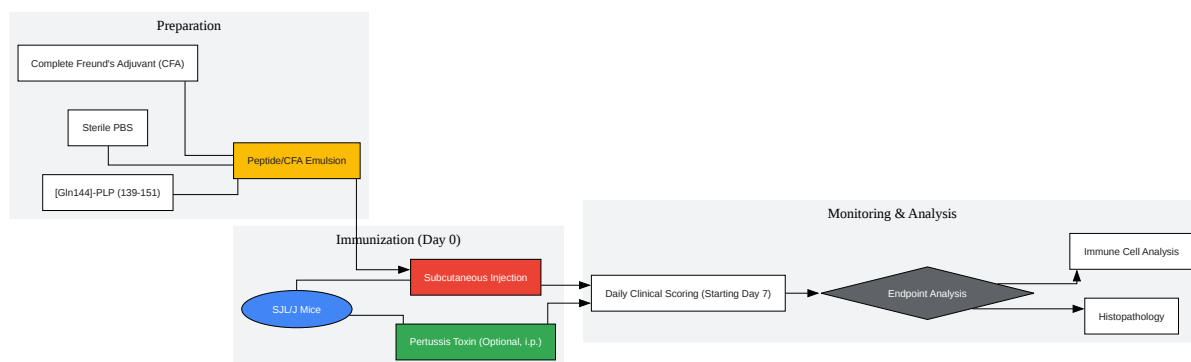
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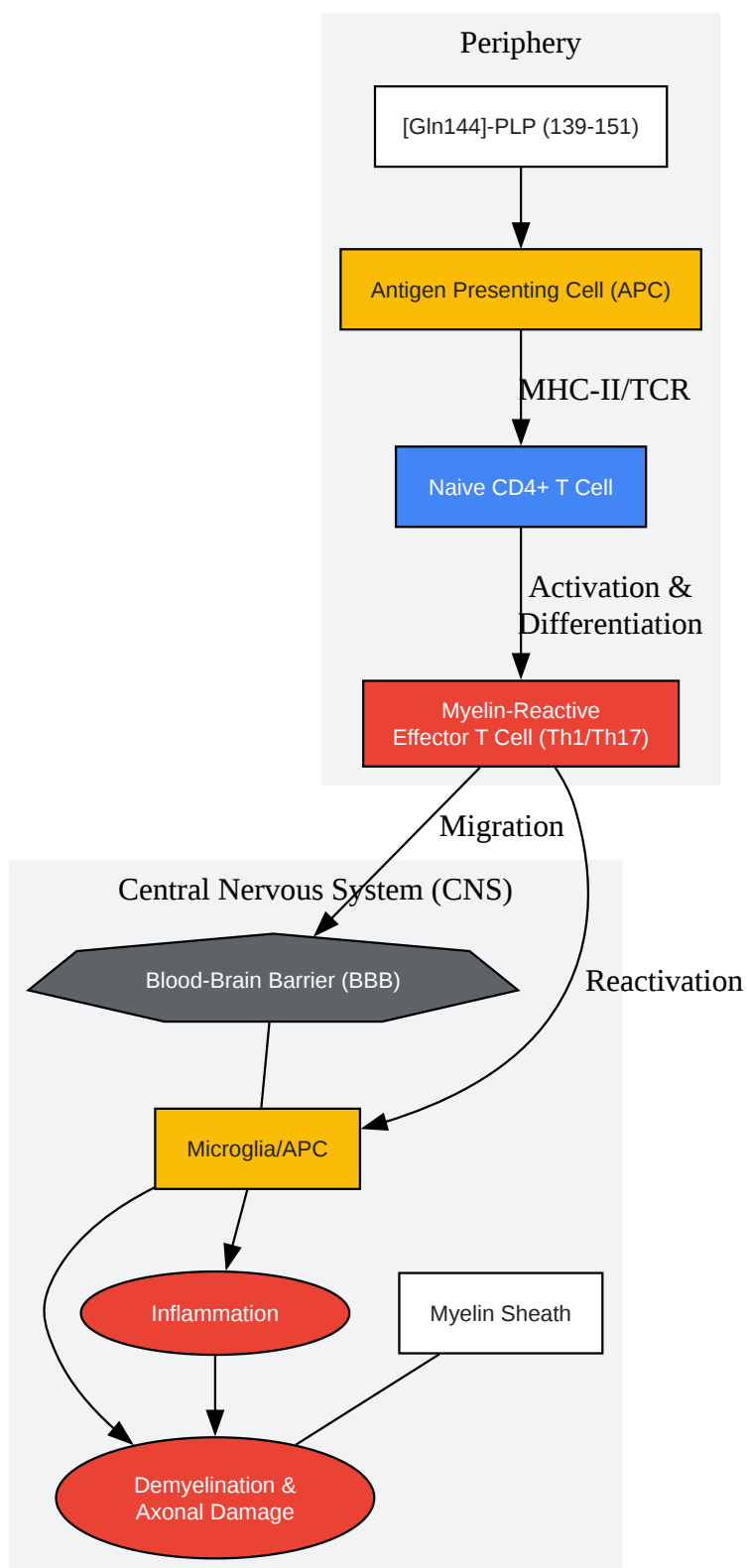
- Collagenase D, DNase I
- Percoll or Ficoll-Paque
- RPMI-1640 medium
- Fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, CD11b)
- Flow cytometer

Procedure:

- Following euthanasia and perfusion with PBS, dissect the brain and spinal cord.
- Mechanically dissociate the tissue and digest with Collagenase D and DNase I to obtain a single-cell suspension.
- Isolate mononuclear cells from the CNS homogenate using a Percoll or Ficoll-Paque density gradient.
- Wash the isolated cells and stain with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.
- Acquire the data on a flow cytometer and analyze the frequency and phenotype of infiltrating immune cells in the CNS.

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